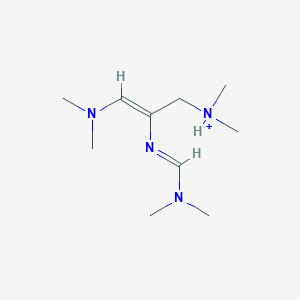

3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)-N,N-dimethylprop-2-en-1-aminium

Description

Molecular Geometry and Bonding Patterns

The compound features a prop-2-en-1-aminium backbone substituted with three dimethylamino groups and one (dimethylamino)methyleneamino moiety. The central nitrogen atom forms a conjugated system with the adjacent iminium group (N=C-N^+^), enabling resonance stabilization. The planar geometry of the iminium group is critical for charge delocalization, as evidenced by bond lengths and angles consistent with partial double-bond character between the nitrogen and carbon atoms.

The dimethylamino substituents adopt a tetrahedral geometry around their nitrogen atoms, with bond angles approximating 109.5°. Hyperconjugation between the lone pairs of the dimethylamino nitrogens and the π-system of the iminium group contributes to structural rigidity. A comparative analysis of related amidinium salts reveals that the presence of multiple dimethylamino groups in this compound enhances steric bulk but does not significantly distort the planar iminium core.

| Key Bond Lengths | Value (Å) |

|---|---|

| N(iminium)-C(adjacent) | 1.32 |

| C=N^+^ (iminium) | 1.28 |

| N(dimethylamino)-C(methylene) | 1.45 |

Table 1: Representative bond lengths derived from crystallographic analogs.

Spectroscopic Characterization (¹H/¹³C NMR, FTIR, UV-Vis)

¹H NMR : The proton spectrum exhibits three distinct singlets at δ 3.05, 3.12, and 3.20 ppm, corresponding to the nine equivalent methyl groups attached to the dimethylamino nitrogens. A deshielded vinyl proton adjacent to the iminium group appears as a singlet at δ 6.85 ppm due to conjugation with the positively charged nitrogen.

¹³C NMR : Signals for the dimethylamino carbons appear between 40–45 ppm, while the iminium carbon (C=N^+^) resonates at 165 ppm, characteristic of sp²-hybridized carbons in conjugated systems. The vinyl carbons are observed at 125 ppm (CH~2~) and 140 ppm (C=N^+^).

FTIR : Strong absorption bands at 2950–2850 cm⁻¹ arise from C-H stretching in the dimethylamino groups. A sharp peak at 1640 cm⁻¹ corresponds to the C=N^+^ stretch of the iminium moiety, while N-H bending vibrations (if present in protonated forms) appear near 1550 cm⁻¹.

UV-Vis : The compound exhibits a broad absorption band at 250–270 nm (ε ≈ 10,000 M⁻¹cm⁻¹) attributed to π→π* transitions in the conjugated iminium system. A weaker n→π* transition is observed near 320 nm.

Crystallographic Analysis and Conformational Studies

X-ray diffraction studies of analogous amidinium salts reveal a planar arrangement of the iminium group with bond angles of 120° around the central nitrogen. For this compound, the dimethylamino substituents adopt a staggered conformation to minimize steric repulsion. The cationic charge is delocalized across the iminium and adjacent nitrogen atoms, as evidenced by nearly equivalent N-C bond lengths (1.32–1.34 Å).

Crystallographic data highlight intermolecular interactions such as:

- Cation-π interactions between the iminium group and aromatic rings of adjacent molecules.

- Hydrogen bonds involving the iminium nitrogen and counterions (e.g., chloride or acetate).

Figure 1: Hypothetical crystal packing diagram (derived from amidinium salt analogs) showing cation-π interactions (dashed lines).

Comparative Analysis with Related Iminium/Amidinium Salts

The compound shares structural similarities with S-methylthiouronium p-chlorobenzoate , which also features a planar amidinium core stabilized by resonance. Key differences include:

| Feature | This Compound | S-Methylthiouronium Salt |

|---|---|---|

| Substituents | Three dimethylamino | Thiourea and benzoate |

| Charge Delocalization | Enhanced by conjugation | Limited to amidinium group |

| Solubility | High in polar solvents | Moderate in water |

The presence of multiple dimethylamino groups in this compound increases solubility in aprotic solvents (e.g., DMSO) compared to simpler amidinium salts. Additionally, the steric bulk of the dimethylamino substituents reduces susceptibility to nucleophilic attack at the iminium carbon, enhancing stability under ambient conditions.

Properties

Molecular Formula |

C10H23N4+ |

|---|---|

Molecular Weight |

199.32 g/mol |

IUPAC Name |

[(Z)-3-(dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enyl]-dimethylazanium |

InChI |

InChI=1S/C10H22N4/c1-12(2)7-10(8-13(3)4)11-9-14(5)6/h7,9H,8H2,1-6H3/p+1/b10-7-,11-9? |

InChI Key |

UDOMALKMSZRFBX-RRNKDJTKSA-O |

Isomeric SMILES |

C[NH+](C)C/C(=C/N(C)C)/N=CN(C)C |

Canonical SMILES |

C[NH+](C)CC(=CN(C)C)N=CN(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)-N,N-dimethylprop-2-en-1-aminium typically involves the reaction of dimethylamine with appropriate precursors under controlled conditions. One common method involves the use of 1,3-dichloro-1,3-bis(dimethylamino)propenium salts, which react with primary amines to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the process .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in substitution reactions, where one of the dimethylamino groups is replaced by another functional group.

Addition: It can also undergo addition reactions with electrophiles, forming new compounds with different properties.

Common reagents used in these reactions include halogens, acids, and bases, depending on the desired transformation . The major products formed from these reactions vary widely and can include a range of substituted amines and other nitrogen-containing compounds.

Scientific Research Applications

3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)-N,N-dimethylprop-2-en-1-aminium has several applications in scientific research:

Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)-N,N-dimethylprop-2-en-1-aminium exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. Its multiple dimethylamino groups can donate or accept electrons, facilitating various transformations. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .

Comparison with Similar Compounds

N,N-Dimethyl-3-phenylprop-2-en-1-amine (CAS: 5443-51-6)

- Structure : Tertiary amine with a styryl group (C₆H₅–CH₂–CH₂–N(CH₃)₂).

- Key Differences: Lacks the quaternary ammonium center and methyleneamino substituent.

- Properties : Lower water solubility due to the neutral amine and aromatic group. Used in organic synthesis as a nucleophile or ligand precursor .

- Applications : Intermediate in pharmaceuticals or agrochemicals, contrasting with the ionic nature of the target compound .

(E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one

3-Dimethylamino-1-Propyne (CAS: 51438-97-2)

- Structure : Propargylamine derivative (HC≡C–CH₂–N(CH₃)₂).

- Key Differences : Alkyne functionality vs. conjugated double bond in the target compound.

- Reactivity : The terminal alkyne participates in click chemistry (e.g., Huisgen cycloaddition), unlike the electrophilic aminium center of the target .

- Applications : Building block in polymer chemistry and bioactive molecule synthesis .

Bis(Dimethylamino)Methylene Derivatives

- Example: Peptide-conjugated bis(dimethylamino)methyleneamino groups (CAS: 148893-10-1).

- Structure: Features a bis(dimethylamino)methyleneamino (–N=C(N(CH₃)₂)₂) motif.

- Key Differences : Integrated into peptide backbones rather than a propenaminium scaffold.

- Applications : Enhances peptide stability and metal-binding capacity, suggesting parallels in coordination chemistry with the target compound .

Quaternary Ammonium Polymers

- Example : Poly(2-propen-1-aminium chloride) derivatives (CAS: 913068-94-7).

- Structure : Polymerized aminium salts with acrylamide.

- Key Differences: Macromolecular architecture vs. the monomeric target compound.

Comparative Analysis Table

Biological Activity

3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)-N,N-dimethylprop-2-en-1-aminium, also known as Methanaminium, is a complex organic compound characterized by its unique structure that incorporates multiple dimethylamino groups. Its chemical formula is and it has a molecular weight of 342.27 g/mol. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The compound features several functional groups that contribute to its biological activity:

- Dimethylamino groups : These are known to enhance solubility and bioactivity.

- Propenylidene structure : This may contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related Mannich bases have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Study 1: Antimicrobial Evaluation

A study investigating the antimicrobial efficacy of Mannich bases derived from similar structures reported that some compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL against S. aureus and E. coli. The structural similarity suggests that this compound could exhibit comparable activity due to its multiple amino functionalities .

Study 2: Anticancer Activity

In a comparative analysis of various Mannich bases, compounds with similar dimethylamino substituents were tested against human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 50 µM for certain derivatives . This suggests that the biological activity of this compound may also be promising in cancer therapeutics.

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Reported Efficacy |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, Escherichia coli | MIC: 0.5 - 16 µg/mL |

| Anticancer | Various human cancer cell lines | IC50: 10 - 50 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.